4-propylphenyl 4-chlorobenzoate
Description
4-Propylphenyl 4-chlorobenzoate is an aromatic ester compound comprising a 4-chlorobenzoate moiety esterified to a 4-propylphenol group. For instance, methyl 4-chlorobenzoate () and 2-oxo-2H-chromen-7-yl 4-chlorobenzoate () share the 4-chlorobenzoate backbone, highlighting its versatility in organic synthesis. The propylphenyl substituent likely enhances lipophilicity and thermal stability compared to simpler alkyl or aryl esters, making it relevant for applications in materials science or pharmaceuticals .
Properties
IUPAC Name |
(4-propylphenyl) 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-2-3-12-4-10-15(11-5-12)19-16(18)13-6-8-14(17)9-7-13/h4-11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGRSCJZBXWMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propylphenyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 4-propylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-propylphenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, where substituents like nitro or alkyl groups can be introduced.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzoic acid and 4-propylphenol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or alkyl halides and aluminum chloride (AlCl3) for Friedel-Crafts alkylation.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution Reactions: Products with various substituents on the aromatic rings.
Hydrolysis: 4-chlorobenzoic acid and 4-propylphenol.
Reduction: Corresponding alcohols of the ester components.
Scientific Research Applications
4-propylphenyl 4-chlorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties, such as liquid crystals.
Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.
Environmental Studies: Studied for its biodegradation pathways and environmental impact.
Mechanism of Action
The mechanism of action of 4-propylphenyl 4-chlorobenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets can vary based on the context of its use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties of 4-Chlorobenzoate Derivatives
Key Observations :
- Reactivity : The electron-withdrawing chloro substituent enhances electrophilicity of the carbonyl group, facilitating nucleophilic acyl substitutions (e.g., amidation, esterification) .
- Biological Activity : Methyl 4-chlorobenzoate derivatives exhibit antitubercular activity, while isosorbide di-esters show enzyme inhibition, suggesting that substituent choice critically modulates bioactivity .
Key Observations :
- Catalytic Efficiency: Triethylamine in DCM enables high-yield esterification for chromenone derivatives, suggesting applicability to this compound synthesis .
- Green Chemistry Potential: Solvent-less amidation with vinyl 4-chlorobenzoate () proposes a pathway for eco-friendly synthesis of related esters.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-propylphenyl 4-chlorobenzoate?
The synthesis involves esterification between 4-propylphenol and 4-chlorobenzoyl chloride under anhydrous conditions. Pyridine is typically used as a base catalyst to neutralize HCl byproducts. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradient) achieves >95% purity. Structural validation requires -NMR (δ 7.8–8.1 ppm for benzoyl protons) and FT-IR (C=O stretch at ~1720 cm) .
Q. What are the critical storage and handling protocols for this compound?
Store in sealed glass containers under nitrogen at 2–8°C to prevent hydrolysis. Avoid exposure to moisture, heat (>40°C), and UV light. Lab handling requires nitrile gloves (EN374 standard) and safety goggles. Work in a fume hood to mitigate inhalation risks .
Q. How should researchers design experiments to assess its stability under varying pH conditions?
Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 3–9) at 25°C. Monitor degradation via HPLC-UV (λ = 254 nm) over 72 hours. Calculate half-life () using first-order kinetics. Note: Hydrolysis is significant at pH > 8, generating 4-propylphenol and 4-chlorobenzoic acid .
Advanced Research Questions
Q. What enzymatic pathways degrade this compound, and how do structural modifications influence kinetics?
The Pseudomonas sp. CBS3 pathway involves three enzymes:
- CoA ligase (CBL) : Adenylates the benzoate moiety (ATP-dependent, , ).
- Dehalogenase : Cleaves the C–Cl bond in 4-chlorobenzoyl-CoA.
- Thioesterase : Releases 4-hydroxybenzoate. The propyl group reduces catalytic efficiency () by 40% compared to unsubstituted analogs due to steric hindrance. Mutating Phe356 to alanine in CBL improves substrate accommodation .
Q. How can structural data resolve contradictions in reported catalytic mechanisms?
X-ray crystallography (PDB: 3CBL) reveals a 140° domain rotation in CBL during adenylate formation. Comparative studies show:
Q. What analytical strategies address discrepancies in purity assessments across studies?
Use orthogonal methods:
- LC-MS (ESI+) : Confirm molecular ion [M+H] at m/z 311.1.
- DSC : Detect melting point (~120°C) and thermal decomposition (>250°C).
- XRD : Resolve crystal lattice parameters (space group P2/c, a = 12.3 Å). Discrepancies often arise from residual solvents (e.g., DCM) in HPLC traces; optimize gradient elution .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
